2-[2-(ethylcarbamoyl)phenyl]benzoic acid
CAS No.:
Cat. No.: VC10293704
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15NO3 |
|---|---|
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | 2-[2-(ethylcarbamoyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C16H15NO3/c1-2-17-15(18)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) |
| Standard InChI Key | YWTJQGYODNOVCW-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O |
| Canonical SMILES | CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The target compound, 2-[2-(ethylcarbamoyl)phenyl]benzoic acid, features a benzoic acid backbone substituted at the second position with a phenyl ring bearing an ethylcarbamoyl group. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions. Closely related structures, such as 2-[ethyl(phenyl)carbamoyl]benzoic acid (PubChem CID 4469420), share a similar scaffold but differ in substituent arrangement, with an ethyl group directly bonded to the carbamoyl nitrogen .
Key Structural Comparisons:
*Hypothetical values inferred from analogues.
Spectroscopic and Computational Data
While experimental spectra for 2-[2-(ethylcarbamoyl)phenyl]benzoic acid are unavailable, analogues provide benchmarks. For instance, 2-[ethyl(phenyl)carbamoyl]benzoic acid exhibits a molecular ion peak at m/z 269.29 in mass spectrometry , and its infrared spectrum would likely show stretches for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups. Computational models predict a polar surface area (PSA) of ~69.89 Ų and a logP value of ~3.89 for similar derivatives , suggesting moderate hydrophobicity.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of benzoic acid derivatives typically involves coupling reactions between benzoic acid precursors and amine-containing substrates. For example, 2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid is synthesized via carbodiimide-mediated amidation of 2-carboxybenzoyl chloride with 2-(4-bromophenyl)ethylamine in dichloromethane, catalyzed by triethylamine. Applying this methodology, 2-[2-(ethylcarbamoyl)phenyl]benzoic acid could theoretically be prepared by reacting 2-aminobenzoic acid with ethyl isocyanate under anhydrous conditions:
Stability and Degradation
Benzoic acid derivatives are generally stable under ambient conditions but may undergo hydrolysis in acidic or basic environments. The ethylcarbamoyl group’s electron-withdrawing nature could enhance the carboxylic acid’s acidity (predicted pKa ~2.5–3.0) compared to unsubstituted benzoic acid (pKa 4.2) .
Industrial and Regulatory Considerations
Environmental Impact
The logP values of related compounds (~3.89) suggest moderate bioaccumulation potential. Degradation pathways likely involve microbial cleavage of the carbamoyl and carboxylic acid groups, yielding non-toxic metabolites.
Challenges and Future Directions
Knowledge Gaps
The absence of direct studies on 2-[2-(ethylcarbamoyl)phenyl]benzoic acid necessitates extrapolation from analogues. Key unknowns include its pharmacokinetics, toxicity profile, and synthetic scalability.
Research Opportunities
-
Synthetic Optimization: Developing one-pot methodologies to reduce reaction steps.
-
Target Identification: High-throughput screening against disease-relevant enzymes.
-
Formulation Studies: Enhancing solubility via salt formation or prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume